molecular formula C19H22ClN B6361733 [(anthracen-9-yl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1240568-80-2

[(anthracen-9-yl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B6361733
CAS No.: 1240568-80-2
M. Wt: 299.8 g/mol
InChI Key: XUWKZYSXGJPOKK-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methylamine hydrochloride is a tertiary amine hydrochloride salt featuring a bulky anthracene-derived aromatic system and a branched 2-methylpropyl (isobutyl) group. As a hydrochloride salt, it exhibits enhanced polarity compared to its free base form, improving solubility in polar solvents.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-14(2)12-20-13-19-17-9-5-3-7-15(17)11-16-8-4-6-10-18(16)19;/h3-11,14,20H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWKZYSXGJPOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 9-anthracenecarboxaldehyde reacts with the primary amine (2-methylpropylamine) to form a Schiff base. Subsequent reduction of the C=N bond is achieved using zinc powder in aqueous alkaline media, as demonstrated in analogous systems. Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of aldehyde to amine minimizes side reactions.

  • Solvent : Aqueous potassium hydroxide (5% w/v) facilitates proton transfer and stabilizes intermediates.

  • Reducing agent : Zinc dust (15 equivalents) ensures complete reduction while avoiding over-reduction of the anthracene moiety.

Yield and Byproducts

Under optimized conditions (24 hours at room temperature), this method yields 65–78% of the target amine. Major byproducts include hydrodimerization products (e.g., bibenzyl derivatives), which arise from radical coupling of intermediate imine species. Purification via column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the desired compound.

Nucleophilic Substitution of (Anthracen-9-yl)methyl Halides

An alternative route involves alkylation of 2-methylpropylamine with (anthracen-9-yl)methyl halides. This method is particularly useful for large-scale synthesis due to its straightforward protocol.

Synthetic Pathway

  • Halide preparation : 9-Anthracenemethanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to generate (anthracen-9-yl)methyl chloride or bromide.

  • Alkylation : The halide reacts with 2-methylpropylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, preventing protonation of the amine.

Optimization Challenges

  • Reactivity : (Anthracen-9-yl)methyl chloride exhibits moderate electrophilicity, requiring prolonged reaction times (48–72 hours) for complete conversion.

  • Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote decomposition of the anthracene core.

  • Yield : Typical yields range from 50–65%, with unreacted starting material and dialkylated byproducts (e.g., bis-(anthracen-9-yl)methyl amines) as major impurities.

Hydrogenation of 9-Anthracenecarboxaldehyde Followed by Amine Coupling

This method leverages the hydrogenation of 9-anthracenecarboxaldehyde to 9-anthracenemethanol, followed by coupling with 2-methylpropylamine.

Hydrogenation Step

Catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (Pd/C) in ethanol converts the aldehyde to 9-anthracenemethanol with >90% yield. Critical considerations include:

  • Catalyst loading : 5% Pd/C minimizes over-hydrogenation of the anthracene ring.

  • Temperature : Room temperature prevents ring saturation.

Amine Coupling

The alcohol is activated via mesylation (methanesulfonyl chloride) or tosylation (tosyl chloride) to form a superior leaving group. Reaction with 2-methylpropylamine in THF at reflux yields the secondary amine, which is subsequently protonated with HCl gas to form the hydrochloride salt.

Comparative Efficiency

  • Overall yield : 60–70% after two steps.

  • Advantages : High purity (>95% by HPLC) and minimal byproducts.

  • Disadvantages : Multi-step synthesis increases time and cost.

Radical-Mediated Pathways

Emerging methodologies explore nitrogen-centered radicals (NCRs) for constructing C–N bonds. While less conventional, these methods offer unique advantages in regioselectivity.

Amidyl Radical Generation

Photolysis of N-hydroxypyridine-2-thione imidate esters generates amidyl radicals, which can abstract hydrogen from 9-anthracenemethanol to form carbon-centered radicals. Subsequent coupling with 2-methylpropylamine derivatives under controlled conditions yields the target compound.

Challenges and Prospects

  • Byproducts : Competing cyclization and dimerization pathways reduce yields (20–40%).

  • Potential : Tunable photolytic conditions (e.g., UV wavelength, solvent polarity) may improve efficiency.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination65–7885–90One-pot synthesis, scalableHydrodimerization byproducts
Nucleophilic Substitution50–6580–85Simple reagentsLong reaction times, dialkylation
Hydrogenation+Coupling60–70>95High purity, minimal byproductsMulti-step, cost-intensive
Radical Pathways20–4070–75Novel regioselectivityLow yield, complex optimization

Industrial-Scale Considerations

For commercial production, reductive amination and hydrogenation-coupled methods are most viable. Critical factors include:

  • Cost : Zinc powder is economical compared to palladium catalysts.

  • Safety : Aqueous alkaline conditions reduce flammability risks associated with organic solvents.

  • Sustainability : Water-based systems align with green chemistry principles .

Chemical Reactions Analysis

(Anthracen-9-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding anthracene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C19H22ClNC_{19}H_{22}ClN and a molecular weight of approximately 299.84 g/mol. Its structure includes an anthracene moiety, which contributes to its unique electronic properties, making it suitable for various applications in chemical synthesis and biological studies. The presence of the branched alkyl amine enhances its reactivity and biological activity.

Medicinal Chemistry

  • Pharmaceutical Development : (Anthracen-9-yl)methylamine hydrochloride serves as a lead compound in the development of new drugs targeting cancer and infectious diseases. Its structure can be modified to enhance efficacy and reduce side effects, making it a valuable intermediate in drug synthesis .
  • Neurotransmitter Modulation : Research indicates that compounds with similar amine structures can influence neurotransmitter systems, suggesting potential antidepressant effects through interactions with serotonin and norepinephrine transporters .
  • Antitumor Activity : Preliminary studies have shown that fluorinated derivatives of this compound may exhibit potent antiproliferative effects against various cancer cell lines. The mechanisms involved are still under investigation but may include the modulation of key signaling pathways associated with cell proliferation .

Biological Research

  • Binding Studies : Interaction studies focus on the binding affinity of (anthracen-9-yl)methylamine hydrochloride against biological targets. Initial findings suggest promising interactions that could lead to advancements in understanding disease mechanisms .
  • Antimicrobial Activity : The compound has demonstrated moderate to good activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations .
Microbial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Materials Science

The unique properties of (anthracen-9-yl)methylamine hydrochloride make it suitable for applications in materials science, particularly in the development of specialty chemicals and advanced materials such as coatings and adhesives .

Antidepressant Effects

A study utilizing computer-aided prediction models indicated that (anthracen-9-yl)methylamine hydrochloride might exhibit significant antidepressant activity through its interaction with neurotransmitter systems .

Antitumor Research

In vitro assays demonstrated that fluorinated analogs of similar compounds could induce apoptosis in cancer cells without exhibiting a biphasic dose-response relationship, suggesting a promising avenue for further exploration in cancer therapy .

Antimicrobial Testing

Experiments confirmed the compound's effectiveness against various microbial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of (anthracen-9-yl)methylamine hydrochloride involves its interaction with specific molecular targets. As a fluorescent probe, it binds to metal ions or anions, resulting in a change in its fluorescence properties. This change can be measured and used to detect the presence and concentration of the target ions. The pathways involved in its mechanism of action include binding to specific sites on the target molecules and inducing conformational changes that alter its fluorescence.

Comparison with Similar Compounds

Table 1: Key Properties of (Anthracen-9-yl)methylamine Hydrochloride and Analogs

Compound Molecular Formula Molecular Weight Functional Groups Water Solubility Key Structural Features
(Anthracen-9-yl)methylamine hydrochloride C₁₉H₂₂ClN ~300.8 Amine hydrochloride, anthracene Low (estimated) Bulky aromatic system, branched alkyl
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Free amine Moderate (free base) Small, branched alkyl chain
2-Methylpropyl methyl methylphosphonate C₆H₁₅O₃P 166.15 Phosphonate ester Low Ester group, branched alkyl
  • Aromatic vs. Aliphatic Systems : The anthracene group in the target compound significantly increases molecular weight and reduces water solubility compared to methyl(2-methylpropyl)amine (free base). The conjugated aromatic system may enhance UV/Vis absorption or fluorescence .
  • Branched Alkyl Chains : Both the target compound and 2-methylpropyl methyl methylphosphonate share a 2-methylpropyl group, which introduces steric hindrance. This branching likely reduces reactivity in nucleophilic substitutions compared to linear alkyl analogs .
  • Salt vs. Free Base : The hydrochloride form of the target compound improves aqueous solubility relative to its free amine form, similar to how amine salts generally enhance polarity .

Biological Activity

(Anthracen-9-yl)methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H18_{18}N·HCl
  • Molecular Weight : 255.77 g/mol

This compound features an anthracene moiety, which is known for its ability to intercalate into DNA, potentially leading to anticancer effects.

(Anthracen-9-yl)methylamine hydrochloride exhibits its biological effects primarily through:

  • Interaction with Receptors : The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways.
  • Polyamine Transport : Studies have shown that similar anthracene derivatives are selectively taken up by cells via polyamine transporters (PAT), enhancing their cytotoxicity against cancer cell lines .

Anticancer Properties

Research indicates that (anthracen-9-yl)methylamine hydrochloride has significant anticancer potential. A study evaluating N(1)-(9-anthracenylmethyl)triamines demonstrated increased potency against murine leukemia cells (L1210) when treated with compounds featuring anthracene . The 4,4-triamine system showed a K(i) value of 1.8 µM, indicating a strong affinity for PAT.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties, similar to other derivatives studied for their bacteriostatic effects against strains like Escherichia coli and Salmonella typhimurium .

Case Study 1: Cytotoxicity in Cancer Cells

In a study involving the treatment of A375 melanoma cells with N(1)-(9-anthracenylmethyl)homospermidine (a related compound), rapid formation of vesicular structures was observed, indicating a mechanism of cellular uptake and subsequent cytotoxicity . This suggests that (anthracen-9-yl)methylamine hydrochloride may exhibit similar behaviors.

Case Study 2: Screening for Biological Activity

A screening assay developed for assessing the biological activity of various compounds highlighted the effectiveness of anthracene derivatives in inhibiting specific cellular pathways related to cancer progression. The results indicated that compounds with anthracene moieties could serve as lead compounds for further drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityK(i) Value (µM)
(Anthracen-9-yl)methylamine HClAnthracene derivativeAnticancer activity via PAT1.8
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamineAza-Michael productSelective cytotoxicityNot reported
N(1)-(9-anthracenylmethyl)triaminesTriamine derivativeEnhanced potency against L1210 leukemia1.7

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (anthracen-9-yl)methylamine hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of anthracene-9-carbaldehyde with 2-methylpropylamine, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the amine intermediate. The hydrochloride salt is then precipitated via HCl treatment. Key conditions include:

  • Temperature : 60–80°C for imine formation .
  • Solvent : Ethanol or methanol under reflux .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
    • Critical Factors : Excess reducing agent and inert atmosphere (N₂/Ar) prevent oxidation of the anthracene core .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the 3D arrangement of the anthracene core and amine substituents .
  • Density Functional Theory (DFT) : Computes HOMO-LUMO gaps, charge distribution, and steric effects of the 2-methylpropyl group .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic anthracene protons at δ 7.8–8.5 ppm) and confirm salt formation via NH₃⁺ signal broadening .

Q. What strategies enhance the solubility and stability of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrochloride Salt Form : Improves water solubility (up to 10 mg/mL) by increasing polarity .
  • Light Sensitivity : Store in amber vials at –20°C to prevent anthracene ring degradation .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to maintain stability during biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (anthracen-9-yl)methylamine hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states and activation energies for reactions with electrophiles (e.g., acyl chlorides). The 2-methylpropyl group’s steric bulk reduces reactivity at the amine site, favoring para-substitution on the anthracene ring .
  • Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions .

Q. What experimental approaches resolve contradictions in reported fluorescence quantum yields for anthracene-derived amines?

  • Methodological Answer :

  • Standardized Solvent Systems : Use degassed acetonitrile to minimize oxygen quenching .
  • Control Experiments : Compare with reference fluorophores (e.g., anthracene itself, Φ = 0.27) under identical excitation conditions (λ = 365 nm) .
  • Triplet-State Quenching : Add NaN₃ to suppress intersystem crossing and isolate singlet-state emissions .

Q. How does the compound interact with biological targets, and what assays quantify these interactions?

  • Methodological Answer :

  • Fluorescence Polarization : Measure binding to serum albumin (KD ≈ 10⁻⁶ M) via changes in anisotropy .
  • Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms using LC-MS to detect metabolite suppression .
  • Cellular Uptake : Confocal microscopy with HeLa cells confirms intracellular localization via anthracene’s blue emission .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis : Employ BINAP-Ru complexes for hydrogenation of prochiral intermediates .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

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